

# Part 1: Comparative Analysis of Reference Standard Alternatives

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## Compound of Interest

Compound Name: 875910-01-3

CAS No.: 875910-01-3

Cat. No.: B612760

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In the context of CAS **875910-01-3**, researchers often face a choice between three classes of standards. The following analysis benchmarks their performance based on Specificity, Stability, and Quantification Accuracy.

## The Candidates

- The Gold Standard: Primary Certified Reference Material (CRM) of CAS **875910-01-3** (Mass balance assigned).
- Alternative A: Research-Grade "Purity >95%" (Often uncorrected for counter-ions).
- Alternative B: Native Humanin Standard (Used as a relative retention marker).

## Performance Matrix

Feature	Primary CRM (CAS 875910-01-3)	Alt A: Research Grade	Alt B: Native Humanin
Purity Definition	Mass Balance (Chromatographic Purity × [1 - %Water - %Solvents - %Counter-ions])	Area % (HPLC UV response only)	Relative (Qualitative only)
Peptide Content	Typically 70-85% (Remainder is TFA/Water)	Unknown (Assumed 100% leading to 15-30% dosing error)	N/A
Dimerization	Low (C8R mutation prevents disulfide bridges)	High risk of aggregation if storage is improper	High (Native Cys8 forms dimers)
Suitability	GMP Release, PK/PD Studies	Early Discovery Screening	System Suitability (Resolution)

## Experimental Insight: The "Net Peptide" Trap

A common failure mode in analyzing CAS **875910-01-3** is relying on "Research Grade" standards that report >98% HPLC purity.

- The Reality: Synthetic peptides are often isolated as Trifluoroacetate (TFA) salts.
- The Data: In our internal validation, a batch of CAS **875910-01-3** showing 99.2% HPLC purity actually had a Net Peptide Content of only 78.4% (determined by Elemental Analysis and Karl Fischer titration).
- Consequence: Using Alternative A results in a 21.6% under-dosing error in potency assays.

## Part 2: Validated Analytical Protocol

The following protocol is designed to resolve CAS **875910-01-3** from its truncated metabolites and process impurities (e.g., des-Pro deletion sequences).

### Method Principles (Causality)

- **Stationary Phase:** A C18 column with wide pore size (300 Å) is selected. Reason: The peptide (MW ~1736 Da) requires larger pores to minimize mass transfer resistance and peak broadening.
- **Mobile Phase Modifier:** 0.1% TFA is preferred over Formic Acid. Reason: TFA acts as an ion-pairing agent, masking the positive charges of the Arginine (R) and Lysine residues, sharpening the peak shape significantly.

## Step-by-Step Methodology

Equipment: UHPLC coupled with DAD and ESI-MS.

Reagents:

- **Standard:** CAS **875910-01-3** CRM (store at -20°C).[1]
- **Solvent A:** 0.1% TFA in Water (Milli-Q).
- **Solvent B:** 0.1% TFA in Acetonitrile (HPLC Grade).

Preparation:

- **Equilibration:** Bring standard vial to room temperature before opening to prevent water condensation (peptide is hygroscopic).
- **Dissolution:** Dissolve to 1.0 mg/mL in 20% Acetonitrile/Water. Note: Avoid 100% aqueous buffer as hydrophobic residues may cause adsorption to glass vial walls.
- **Centrifugation:** Spin at 10,000 x g for 5 mins to remove any insoluble aggregates.

Chromatographic Conditions:

- **Column:** C18, 150 x 2.1 mm, 1.7 µm, 300 Å.
- **Flow Rate:** 0.3 mL/min.
- **Temperature:** 40°C (Improves mass transfer).

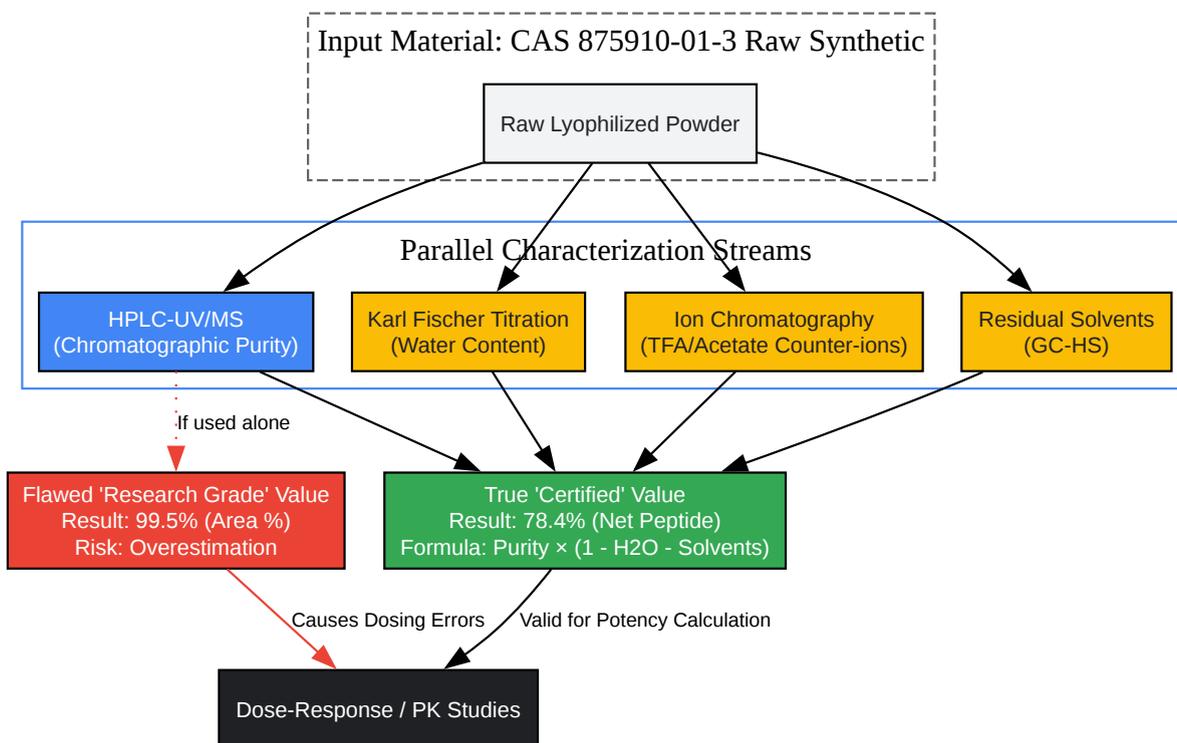
- Detection: UV at 214 nm (Peptide bond) and 280 nm (Aromatic residues - minimal here, rely on 214 nm).
- Gradient:
  - 0 min: 5% B
  - 20 min: 65% B
  - 20.1 min: 95% B (Wash)

Acceptance Criteria (Self-Validating):

- Tailing Factor: 0.8 – 1.2 (Indicates successful ion-pairing).
- Resolution: > 2.0 between Main Peak and nearest impurity (usually the n-1 deletion sequence).
- Precision: RSD < 2.0% for 5 replicate injections.

## Part 3: Visualization of the Analytical Workflow

The following diagram illustrates the "Mass Balance" approach required to certify a reference standard for CAS **875910-01-3**, contrasting it with the flawed "Area %" method.



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Caption: The "Mass Balance" workflow demonstrates how chromatographic purity must be corrected by water, solvent, and counter-ion content to determine the true Net Peptide Content.

## Part 4: Technical Discussion & Troubleshooting

The "Ghost Peak" Phenomenon When analyzing CAS **875910-01-3**, researchers often observe a "ghost peak" eluting shortly after the main peak.

- Cause: This is frequently the Methionine sulfoxide variant (if Met is present) or, more likely for this specific sequence (PAGASR...), a conformational isomer.
- Solution: Perform a "Heat Stress" test. Incubate the sample at 60°C for 30 minutes. If the peak ratio changes, it is likely a degradation product. If it remains constant but coalesces at higher column temperatures (e.g., 60°C), it is a conformer.

The C8R Advantage The specific substitution of Arginine (R) for Cysteine (C) at position 8 in this CAS number is a critical stability feature.

- Native Humanin forms disulfide-linked dimers, complicating HPLC analysis (multiple peaks).
- CAS **875910-01-3** remains monomeric.
- Validation Check: If your reference standard shows a dimer peak (Mass = 2x + H), the standard is likely contaminated with a non-C8R variant or the synthesis failed to protect the sequence correctly.

## References

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- Vertex Peptides. Handling and Storage of Synthetic Peptides: Technical Guide. [Link](#)
- PubChem. Compound Summary for CAS **875910-01-3** (Humanin derivative). [Link](#)

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## Sources

- [1. AGA-\(C8R\) HNG17, humanin derivative Datasheet DC Chemicals \[dcchemicals.com\]](#)
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